Kinase Selectivity: BTK Inhibition in Matched Pair Comparison with [4,5-b] Isomer
In a matched molecular pair analysis of trisubstituted imidazo[4,5-c]pyridines designed as Bruton's tyrosine kinase (BTK) inhibitors, the imidazo[4,5-c]pyridine core demonstrated a clear advantage in enzymatic activity over its direct imidazo[4,5-b]pyridine isomer. This result contradicts expectations based on previous studies, confirming that the [4,5-c] scaffold is a privileged chemotype for this target [1].
| Evidence Dimension | BTK Enzymatic Inhibition (Relative Activity) |
|---|---|
| Target Compound Data | Imidazo[4,5-c]pyridine-based inhibitor |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine-based isomer (matched pair) |
| Quantified Difference | Significantly higher activity |
| Conditions | In vitro BTK enzymatic assay |
Why This Matters
This evidence directly demonstrates that the imidazo[4,5-c]pyridine core of CAS 87673-89-0 offers a distinct biochemical advantage over the closely related [4,5-b] isomer for kinase targeting applications.
- [1] Krajčovičová, S.; Jorda, R.; Vanda, D.; et al. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Eur. J. Med. Chem. 2021, 211, 113094. View Source
